

# Relebactam's Role in Overcoming Carbapenem Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The rise of carbapenem-resistant Gram-negative bacteria poses a significant threat to global public health, rendering many last-resort antibiotics ineffective.[1][2] Carbapenem resistance is primarily driven by the production of  $\beta$ -lactamase enzymes that hydrolyze and inactivate carbapenem antibiotics.[1] **Relebactam**, a diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor, has emerged as a critical agent in combating this resistance. When combined with the carbapenem antibiotic imipenem and the renal dehydropeptidase inhibitor cilastatin, **relebactam** restores imipenem's activity against a broad spectrum of resistant bacteria. This technical guide provides an in-depth overview of **relebactam**'s mechanism of action, its efficacy in overcoming carbapenem resistance, and the experimental methodologies used to evaluate its activity.

## **Mechanism of Action of Relebactam**

**Relebactam** is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that works by covalently binding to the active site of specific  $\beta$ -lactamase enzymes, rendering them inactive. Unlike some other inhibitors, after de-acylation, **relebactam** can reform its five-membered ring and re-bind to target enzymes. Its primary targets are Ambler Class A and Class C  $\beta$ -lactamases.

Key inhibited β-lactamases include:

• Class A Carbapenemases: Notably Klebsiella pneumoniae carbapenemase (KPC).



- Extended-Spectrum β-Lactamases (ESBLs): Such as SHV, TEM, and CTX-M types.
- Class C Cephalosporinases (AmpC): Both chromosomally-encoded and plasmid-mediated.

**Relebactam** is not active against Class B metallo-β-lactamases (MBLs) like NDM, VIM, and IMP, or Class D oxacillinases with carbapenemase activity such as OXA-48.

The addition of a piperidine ring to relebactam's structure is designed to reduce its export from bacterial cells, thereby increasing its intracellular concentration and inhibitory activity. By neutralizing these key  $\beta$ -lactamases, relebactam protects imipenem from degradation, allowing it to bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.

# **Overcoming Carbapenem Resistance Mechanisms**

Gram-negative bacteria have evolved multiple mechanisms to resist carbapenems. **Relebactam**, in combination with imipenem, effectively counters several of these.



Enters cell



Click to download full resolution via product page

Caption: Mechanism of Carbapenem Resistance and Relebactam's Action.



## **Data Presentation**

The combination of imipenem and **relebactam** has demonstrated potent in vitro activity against a wide range of carbapenem-resistant isolates. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Activity of Imipenem-Relebactam

against K. pneumoniae and P. aeruginosa

| Organism                              | Resistance<br>Mechanism            | Imipenem<br>MIC50/90<br>(μg/mL) | Imipenem/R<br>elebactam<br>MIC50/90<br>(µg/mL) | % Susceptible to Imipenem/R elebactam | Reference |
|---------------------------------------|------------------------------------|---------------------------------|------------------------------------------------|---------------------------------------|-----------|
| K.<br>pneumoniae                      | KPC-<br>producing                  | 16 / >128                       | 0.25 / 1                                       | >97%                                  |           |
| K.<br>pneumoniae<br>(ST258/KPC-<br>3) | KPC-3                              |                                 | 0.25 / 1                                       | >97%                                  |           |
| K.<br>pneumoniae<br>(ST512/KPC-<br>3) | KPC-3                              |                                 | 0.25 / 1                                       | >97%                                  |           |
| P. aeruginosa                         | Carbapenem-<br>non-<br>susceptible |                                 |                                                | 62.7%                                 |           |

Note: Relebactam concentration is fixed at 4  $\mu g/mL$  in these studies.

# Table 2: Kinetic Parameters of Relebactam Inhibition of KPC-2 $\beta$ -Lactamase



| Parameter                                       | Value                     | Unit            | Reference |
|-------------------------------------------------|---------------------------|-----------------|-----------|
| k <sub>2</sub> /K (second-order acylation rate) | 24,750                    | $M^{-1}S^{-1}$  |           |
| k_off (slow off-rate constant)                  | 0.0002                    | S <sup>-1</sup> |           |
| Acyl-enzyme complex stability                   | Stable for up to 24 hours |                 | _         |

Table 3: Half Maximal Inhibitory Concentration (IC50) of

Relebactam against Class A B-Lactamases

| Enzyme   | Relebactam IC₅o<br>(nM) | Avibactam IC₅₀<br>(nM) | Reference |
|----------|-------------------------|------------------------|-----------|
| KPC-2    | 230 - 910               | 3.4 - 29               | _         |
| CTX-M-15 | 230 - 910               | 3.4 - 29               | -         |
| L2       | 230 - 910               | 3.4 - 29               |           |
| KPC-3    | 230 - 910               | 3.4 - 29               |           |
| KPC-4    | 230 - 910               | 3.4 - 29               | -         |

# **Experimental Protocols**

The evaluation of **relebactam**'s efficacy involves a range of in vitro and in vivo experimental models.

# Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

### Materials:

Mueller-Hinton Broth (MHB)



- Imipenem and Relebactam powders
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Spectrophotometer

#### Procedure:

- Prepare Stock Solutions: Dissolve imipenem and relebactam in the appropriate solvent to create high-concentration stock solutions.
- Prepare Drug Dilutions: In a 96-well plate, perform serial two-fold dilutions of imipenem in MHB. In a parallel set of wells, perform the same dilutions of imipenem in MHB containing a fixed concentration of relebactam (typically 4 μg/mL).
- Prepare Bacterial Inoculum: From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculate Plates: Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
- Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.





Click to download full resolution via product page

Caption: Workflow for MIC Determination by Broth Microdilution.

## **Protocol 2: Murine Neutropenic Thigh Infection Model**

This in vivo model is used to assess the efficacy of antibiotics in an immunocompromised host.



#### Procedure:

- Animals: Use specific pathogen-free female ICR (CD-1) mice.
- Neutropenia Induction: Induce neutropenia by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg given 4 days prior to infection and 100 mg/kg one day before infection.
- Bacterial Challenge: Prepare a mid-logarithmic phase culture of the test organism. Inject a standardized bacterial suspension (e.g., 10<sup>6</sup> - 10<sup>7</sup> CFU/mL) intramuscularly into the posterior thigh muscle.
- Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer imipenem, **relebactam**, the combination, or a vehicle control via an appropriate route (e.g., subcutaneous or intravenous).
- Endpoint Measurement: At a predetermined time (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for plating to determine the bacterial load (CFU/thigh). Efficacy is measured by the change in log10 CFU/thigh compared to the initial bacterial load and the control group.

## **Protocol 3: Time-Kill Assay**

This assay assesses the bactericidal activity of an antimicrobial agent over time.

#### Procedure:

- Assay Setup: Prepare tubes with cation-adjusted Mueller-Hinton broth (CAMHB) containing imipenem/relebactam at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
- Inoculation: Inoculate each tube with a standardized bacterial suspension.
- Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
- Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar.



Colony Counting and Data Analysis: Incubate the plates for 18-24 hours and count the
colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for
each condition. Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL between the
combination and its most active single agent at 24 hours.

# **Clinical Significance and Regulatory Status**

The combination of imipenem, cilastatin, and **relebactam** is marketed as Recarbrio®. It was approved by the U.S. Food and Drug Administration (FDA) on July 16, 2019. It is indicated for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) in adults with limited or no alternative treatment options. Clinical trials have demonstrated that imipenem/cilastatin/**relebactam** is effective and well-tolerated for these indications.

## Conclusion

**Relebactam** represents a significant advancement in the fight against antimicrobial resistance. By effectively inhibiting key  $\beta$ -lactamases, it restores the activity of imipenem against many carbapenem-resistant Gram-negative pathogens. The data presented in this guide underscore its potent in vitro and in vivo activity, and the detailed protocols provide a framework for its continued evaluation and characterization in research settings. As carbapenem resistance continues to spread, the rational use of  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations like imipenem/cilastatin/**relebactam** will be crucial in managing infections caused by these difficult-to-treat pathogens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. researchgate.net [researchgate.net]



- 2. Frontiers | Carbapenem-resistant Gram-negative bacteria (CR-GNB) in ICUs: resistance genes, therapeutics, and prevention a comprehensive review [frontiersin.org]
- To cite this document: BenchChem. [Relebactam's Role in Overcoming Carbapenem Resistance: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564724#relebactam-s-role-in-overcoming-carbapenem-resistance]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com